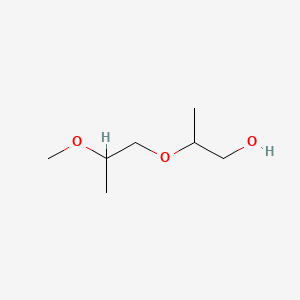
Cuprate, tetrachloro-, dipotassium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium tetrachloridocuprate(II), also known as Potassium tetrachlorocuprate, potassium copper (II) tetrachloride, dipotassium cupric chloride, is a salt with the chemical formula K2CuCl4 . It is often found as the dihydrate K2CuCl4·2H2O, which is a brilliant greenish-blue crystalline solid . This form also occurs naturally as the rare mineral mitscherlichite .
Synthesis Analysis
The dihydrate form of this compound can be obtained by slow evaporation of a solution of potassium chloride (KCl) and copper (II) chloride (CuCl2) in a 2:1 molar ratio . It also occurs rarely in nature near volcanic vents, e.g., in Mount Vesuvius, as the mineral mitscherlichite .Molecular Structure Analysis
The crystal structure of the dihydrate was partially determined in 1927 by Hendricks and Dickinson . The structure is tetragonal P42/mnm (136), Z=2, isostructural with ammonium tetrachoridocuprate (II) (NH4)2CuCl4·2H2O and rubidium tetrachoridocuprate (II) Rb2CuCl4·2H2O . Each copper atom is immediately surrounded by two oxygen atoms and four chlorine atoms forming a hydrated tetrachloridocuprate (II) anion .Chemical Reactions Analysis
Cuprates, including Potassium tetrachloridocuprate(II), are known to react with acid chlorides to form ketones . They are also useful nucleophiles for SN2 reactions, forming C-C bonds with primary alkyl halides and sulfonates .Physical And Chemical Properties Analysis
Potassium tetrachloridocuprate(II) is a greenish-blue crystalline solid with a molar mass of 319.585 g/mol for the dihydrate . It has a density of 2.416 g/cm3 at 25 °C for the dihydrate . The compound is non-flammable .Mecanismo De Acción
The mechanism of action of cuprates involves the effective repulsion energy between two electrons located at the same atomic site in the crystal divided by the electron kinetic energy . This suggests that materials exhibiting stronger electron-electron repulsion should sustain larger superconducting currents.
Safety and Hazards
According to the safety data sheet for a similar compound, Ammonium tetrachlorocuprate(II) dihydrate, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Direcciones Futuras
The discovery of superconductivity in cuprates has been a major driving force of research in condensed matter physics over the past 35 years . Theoretical and experimental studies have provided an overall picture of the phase diagram, and some important parameters for the superconducting transition temperature Tc . Future research will likely focus on understanding the superconducting mechanisms of these compounds and finding materials with even higher superconducting transition temperatures .
Propiedades
Número CAS |
13877-24-2 |
|---|---|
Fórmula molecular |
CuCl2·2KCl·2H2O |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



